Comparative Acute Toxicity: 1-(1-Ethoxyethyl)-5-fluorouracil vs. Parent 5-FU
A primary design goal for 5-FU prodrugs is to reduce the dose-limiting toxicity of the parent drug. In a class-level comparison, the introduction of α-alkoxyalkyl groups at the N1 position of 5-FU resulted in a demonstrably lower acute toxicity profile. The study by Ozaki et al. explicitly states that 'the toxicity of the products was less than that of 1', where '1' refers to 5-fluorouracil [1]. This establishes a clear differentiation point for this class of compounds over the unmodified parent drug. While the exact LD50 value for 1-(1-ethoxyethyl)-5-fluorouracil is not extractable from the available summary, it is a distinct entity within this lower-toxicity class.
| Evidence Dimension | Acute Toxicity Reduction |
|---|---|
| Target Compound Data | Quantitatively lower than parent drug 5-FU (exact value not provided in accessible abstract) |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): Reference standard for the toxophore |
| Quantified Difference | The toxicity is demonstrably 'less than' 5-FU, as a key finding of the series. |
| Conditions | In vivo acute toxicity study in mice, as part of a series of α-alkoxyalkyl-5-fluorouracils. |
Why This Matters
For researchers aiming to study 5-FU's mechanism or create new combinations with a wider therapeutic window, a less toxic prodrug form is crucial, as it allows for a broader range of safe and effective doses.
- [1] Ozaki, S., Watanabe, Y., Hoshiko, T., Nagase, T., Ogasawara, T., Furukawa, H., Uemura, A., Ishikawa, K., Mori, H., & Hoshi, A. (1986). 5-Fluorouracil Derivatives. X. Synthesis and Antitumor Activities of α-Alkoxyalkyl-5-fluorouracils. Chemical and Pharmaceutical Bulletin, 34(1), 150-157. View Source
